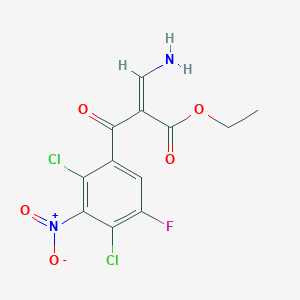
ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate” is a chemical entity with specific properties and applications
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include solid-phase, gas-phase, and liquid-phase methods. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for the compound. This involves optimizing the reaction conditions to ensure high yield and purity while minimizing waste and energy consumption. The use of catalysts and other reagents is common in industrial production to enhance the efficiency of the process .
化学反应分析
Types of Reactions: ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
科学研究应用
ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemicals and materials .
作用机制
The mechanism of action of ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, and other proteins that play a role in the biological activity of the compound .
相似化合物的比较
Similar Compounds: ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications. Examples of similar compounds include those with similar molecular weights, chemical structures, or biological activities .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These properties make it suitable for particular applications that may not be achievable with other similar compounds.
属性
IUPAC Name |
ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN2O5/c1-2-22-12(19)6(4-16)11(18)5-3-7(15)9(14)10(8(5)13)17(20)21/h3-4H,2,16H2,1H3/b6-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCUHASZJOVMIZ-XQRVVYSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,3-trimethyl-2-[(E)-2-[4-(triazol-1-yl)phenyl]ethenyl]indol-1-ium;chloride](/img/structure/B8046094.png)
![2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)
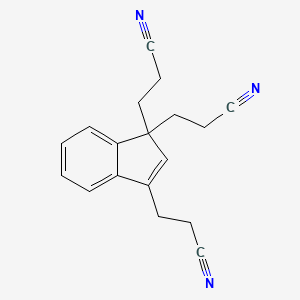

![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)
![1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)
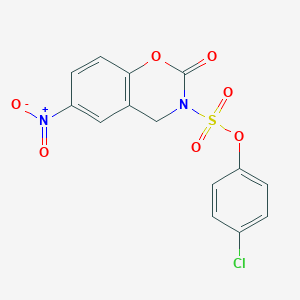
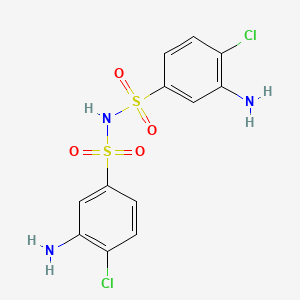
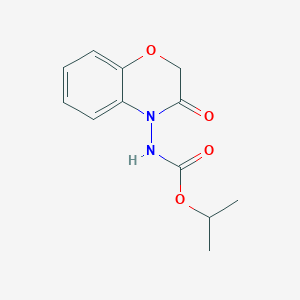
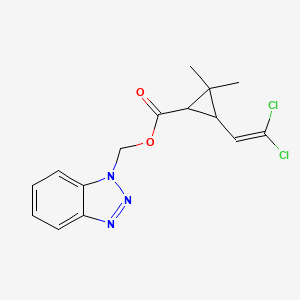
![[4-(4-Methoxyquinazolin-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B8046160.png)
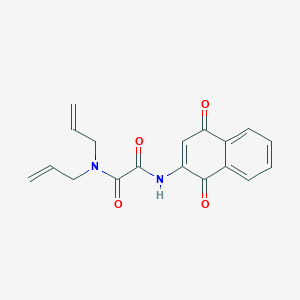
![N-[4-[1-(4-formamido-3-methylphenyl)cyclohexyl]-2-methylphenyl]formamide](/img/structure/B8046173.png)
![5-Amino-2-[(cyclohexylamino)methyl]benzenesulfonic acid](/img/structure/B8046179.png)
